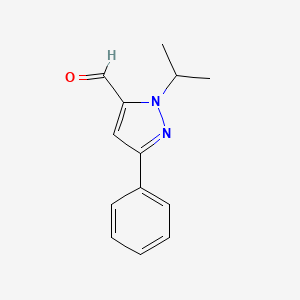
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with phenyl glycidyl ether under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce benzyl alcohol or benzylamine.
科学的研究の応用
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its ether and amine functionalities allow it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
2-Benzyl-1-phenyl-4,7,10,13-tetraoxa-2-azapentadecan-15-ol: shares similarities with other polyether amines and crown ethers, such as 15-crown-5 and 18-crown-6.
N-phenyl-2-(1,4,7,10-tetraoxa-13-azapentadecan-15-ol): is another related compound with similar structural features.
Uniqueness
What sets this compound apart is its specific combination of benzyl and phenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
特性
分子式 |
C23H33NO5 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[(dibenzylamino)methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H33NO5/c25-11-12-26-13-14-27-15-16-28-17-18-29-21-24(19-22-7-3-1-4-8-22)20-23-9-5-2-6-10-23/h1-10,25H,11-21H2 |
InChIキー |
XDXAYQUUBYPSTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)COCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
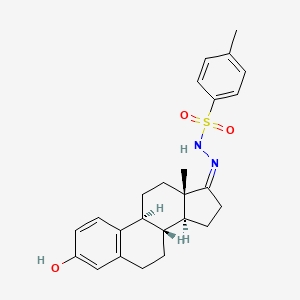
![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)

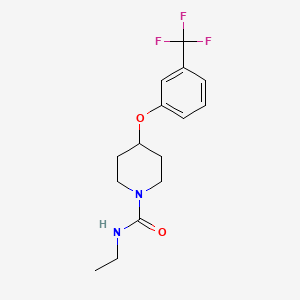
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
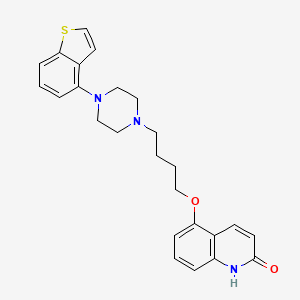
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
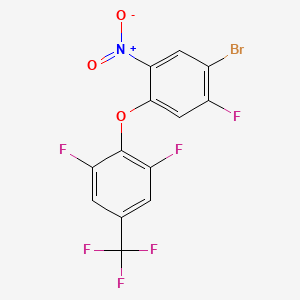
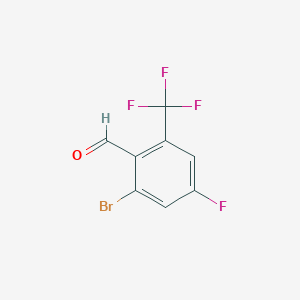
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
